Dovitinib lactate is a potent, multi-targeted, small molecule inhibitor of receptor tyrosine kinases (RTKs). [, ] It acts on type III-V RTKs, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and fms-like tyrosine kinase 3 (FLT3). [, , ] This compound exhibits anti-angiogenic properties by targeting these RTKs, which are involved in tumor growth and neovascularization. [, , ]
Dovitinib lactate primarily acts by inhibiting the activity of various tyrosine kinases, which are enzymes involved in cellular signaling pathways that regulate crucial processes like cell growth, proliferation, and angiogenesis. [, ] By inhibiting VEGFRs, Dovitinib lactate disrupts the signaling cascade that promotes the formation of new blood vessels (angiogenesis) in tumors. [, , ] This anti-angiogenic effect limits the tumor's access to nutrients and oxygen, thereby hindering its growth and progression. [] Additionally, Dovitinib lactate's inhibition of FGFRs further disrupts tumor growth by interfering with signaling pathways related to cell survival and proliferation. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6